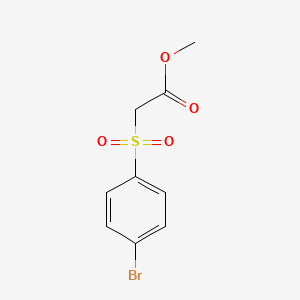

Methyl 2-(4-bromobenzenesulfonyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-bromophenyl)sulfonylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4S/c1-14-9(11)6-15(12,13)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEVNTZDQZVZGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00872027 | |

| Record name | Methyl [(4-bromophenyl)sulfonyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50397-65-4 | |

| Record name | Methyl 2-[(4-bromophenyl)sulfonyl]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50397-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl [(4-bromophenyl)sulfonyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Methyl 2 4 Bromobenzenesulfonyl Acetate

Established Synthetic Routes to Methyl 2-(4-bromobenzenesulfonyl)acetate

The most conventional syntheses of this compound rely on well-documented reactions that are broadly applicable to the formation of α-sulfonyl esters. These can be categorized into direct sulfonylation pathways and multi-step sequences involving esterification.

Direct Synthetic Pathways Involving 4-Bromobenzenesulfonyl Chloride

A primary and direct route to this compound involves the C-alkylation of an enolate of methyl acetate (B1210297) with 4-bromobenzenesulfonyl chloride. Enolates are potent nucleophiles, readily reacting with electrophilic sulfonyl chlorides to form a new carbon-sulfur bond. masterorganicchemistry.comopenstax.org

The general mechanism involves the deprotonation of the α-carbon of methyl acetate using a suitable base to form the corresponding enolate. This nucleophilic enolate then attacks the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride in a substitution reaction, displacing the chloride ion. libretexts.org

Key reaction parameters include:

Base Selection: The choice of base is critical. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) are typically employed to ensure complete and irreversible formation of the enolate, minimizing self-condensation side reactions.

Solvent: Anhydrous aprotic polar solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used to maintain the reactivity of the enolate and the base.

Temperature: Reactions are often initiated at low temperatures (e.g., -78 °C) to control the reactivity of the enolate and prevent undesirable side reactions, before being allowed to warm to room temperature. masterorganicchemistry.com

A representative, though general, reaction is shown below:

acetate_synthesis_1.png)

While this method is direct, challenges can include the potential for O-sulfonylation (where the enolate reacts through its oxygen atom) and the need for strictly anhydrous conditions. libretexts.org

Esterification and Functional Group Introduction Techniques

An alternative and often high-yielding strategy is a two-step process: the synthesis of the parent carboxylic acid, 2-(4-bromobenzenesulfonyl)acetic acid, followed by its esterification.

First, 2-(4-bromobenzenesulfonyl)acetic acid can be prepared. Subsequently, this acid is converted to its methyl ester via standard esterification protocols. The most common of these is the Fischer-Speier esterification. athabascau.camasterorganicchemistry.com This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of methanol, which serves as both the reactant and the solvent. cerritos.eduyoutube.com

The reaction equilibrium is driven towards the ester product by the large excess of alcohol. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or hydrochloric acid (HCl). masterorganicchemistry.comoperachem.com

A typical procedure involves dissolving the carboxylic acid in methanol, adding a catalytic amount of concentrated sulfuric acid, and heating the mixture under reflux for several hours. operachem.comchemicalbook.com Workup generally consists of removing the excess methanol, neutralizing the remaining acid, and extracting the ester product. operachem.com

acetate_synthesis_2.png)

This method is robust and high-yielding, making it a frequently used approach in organic synthesis for preparing various esters. cerritos.edugoogle.com The synthesis of the related 2-(4-bromobenzenesulfonamido)acetic acid has been achieved through basic hydrolysis of its methyl ester, demonstrating the reversible nature of this functional group transformation. nih.gov

General Approaches to Related Sulfonyl Acetates and Derivatives

The synthetic principles applied to this compound are part of a broader toolbox for creating a wide array of sulfonyl acetates and their derivatives.

Sulfonylation Reactions in the Synthesis of Analogues

Sulfonylation is a key transformation for creating the C-SO₂ bond central to this class of molecules. The reaction of sulfonylating agents with carbon nucleophiles is a cornerstone of this chemistry. Active methylene (B1212753) compounds, such as malonic esters or β-ketoesters, are particularly effective substrates due to the increased acidity of their α-protons, which facilitates enolate formation under milder conditions than simple esters. google.com

The reaction scope can be expanded by varying both the sulfonyl chloride and the active methylene compound, allowing for the synthesis of a diverse library of sulfonyl derivatives.

| Aryl Sulfonyl Chloride | Active Methylene Compound | Product Type |

| p-Toluenesulfonyl chloride | Diethyl malonate | Diethyl 2-(tosyl)malonate |

| Benzenesulfonyl chloride | Ethyl acetoacetate | Ethyl 2-(phenylsulfonyl)acetoacetate |

| 2-Naphthalenesulfonyl chloride | Malononitrile | 2-(Naphthalen-2-ylsulfonyl)malononitrile |

| 4-Nitrobenzenesulfonyl chloride | Methyl cyanoacetate | Methyl 2-cyano-2-(4-nitrophenylsulfonyl)acetate |

Convergent and Divergent Synthetic Schemes

The synthesis of complex molecules and libraries of related compounds can be strategically planned using convergent or divergent approaches. researchgate.net

Divergent Synthesis: A divergent strategy begins with a common intermediate that is subsequently modified to produce a range of different but structurally related products. Starting with this compound, the aryl bromide moiety serves as a versatile handle for diversification. It can undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide array of substituents at the 4-position of the benzene (B151609) ring, thereby generating a library of novel sulfonyl acetate derivatives from a single precursor. nih.gov

Advanced and Emerging Synthetic Methodologies

Modern organic synthesis is continually evolving, with new methods offering improved efficiency, selectivity, and sustainability.

Electrochemical Synthesis: Electrosynthesis represents a green and powerful alternative to traditional methods that often rely on chemical oxidants or catalysts. nih.gov For instance, β-keto sulfones have been synthesized efficiently by reacting sulfonyl hydrazides with enol acetates under electrochemical conditions, avoiding the need for metal catalysts or external oxidants. acs.org Electrochemical oxidation of sulfides also provides a controlled route to sulfones. researchgate.net These principles could be adapted for the synthesis of sulfonyl acetates.

Flow Chemistry: Continuous flow chemistry offers significant advantages over batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.org The selective oxidation of sulfides to sulfones has been successfully demonstrated in flow reactors. acs.orgresearchgate.net Such systems allow for precise control over reaction parameters like temperature, pressure, and reaction time, which can lead to higher yields and selectivities. This technology is particularly well-suited for highly exothermic or hazardous reactions. acs.orgalmacgroup.com

Novel C-S Bond Forming Reactions: Research into C-S bond formation continues to yield new protocols that move beyond traditional reagents like sulfonyl chlorides. bohrium.commdpi.com For example, methods using sulfonyl hydrazides or sulfinic acids as sulfonyl sources are gaining prominence. nih.gov Photocatalytic reactions are also emerging as a mild and efficient way to construct C-S bonds, often proceeding through radical pathways under visible light irradiation. researchgate.net These advanced methods provide new avenues for the synthesis of sulfones and their derivatives with potentially broader substrate scopes and functional group tolerance. rsc.org

Catalyst-Free Approaches to Carbon-Sulfur Bond Formation

The formation of a carbon-sulfur bond is a critical step in the synthesis of sulfones. While many methods rely on metal catalysts, several catalyst-free approaches have been developed, offering advantages in terms of cost, toxicity, and ease of purification.

One notable catalyst-free method for the synthesis of β-keto sulfones involves the reaction of aryldiazonium tetrafluoroborates with sulfur dioxide and silyl (B83357) enol ethers. nih.gov This approach proceeds efficiently at room temperature. nih.gov In the context of synthesizing this compound, this would involve the reaction of 4-bromobenzenediazonium (B8398784) tetrafluoroborate (B81430) with sulfur dioxide and the silyl enol ether of methyl acetate. The reaction is initiated by the formation of a sulfonyl radical from the aryldiazonium salt and a sulfur dioxide source like DABCO·(SO₂)₂. nih.gov

Another innovative, metal-free approach utilizes sonication to assist the one-pot synthesis of β-keto sulfones from styrenes, N-bromosuccinimide (NBS), and sodium sulfinate salts in water. lppcollegerisod.ac.in This method leverages NBS as both a bromine source and an oxidant. lppcollegerisod.ac.in While this specific example starts from a styrene, the underlying principle of nucleophilic substitution on an α-bromo ketone intermediate could be adapted. For the target molecule, this could conceptually involve the reaction of methyl 2-bromoacetate with sodium 4-bromobenzenesulfinate.

These catalyst-free methods are part of a growing trend towards more environmentally benign chemical syntheses. researchgate.net

Table 1: Overview of Catalyst-Free Approaches for β-Keto Sulfone Synthesis

| Method | Starting Materials | Key Reagents | Conditions |

| Radical Sulfonylation of Silyl Enol Ethers nih.gov | Aryldiazonium tetrafluoroborates, Silyl enol ethers | DABCO·(SO₂)₂ | Room Temperature |

| Sonication-Assisted Synthesis from Styrenes lppcollegerisod.ac.in | Styrenes, Sodium sulfinate salts | NBS, Water | Sonication, 55 °C |

One-Pot and Multicomponent Reaction Sequences

While a specific one-pot synthesis for this compound is not prominently described, the principles of such reactions for β-keto sulfones are well-established. A notable example is a copper(I)-catalyzed four-component reaction of aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, a sulfur dioxide source, and water. rsc.orgwordpress.comrsc.org This reaction proceeds through a tandem radical process involving sulfonylation and decarboxylation to yield the desired β-keto sulfones. rsc.orgwordpress.comrsc.org

Adapting this to the target molecule would conceptually involve a multicomponent reaction of a 4-bromophenyl precursor, a sulfur dioxide source, and a three-carbon component that can be converted to the methyl acetate moiety.

Another multicomponent strategy involves the reaction of arynes, β-keto sulfones, and Michael acceptors, leading to polysubstituted naphthalenes. acs.org Although the final product is different, this demonstrates the utility of β-keto sulfones in complex, one-pot transformations. acs.org

The development of one-pot syntheses for sulfones is an active area of research, with various methods being explored for different classes of sulfone-containing compounds. nih.govresearchgate.netnih.govorganic-chemistry.org

Table 2: Examples of One-Pot/Multicomponent Reactions for β-Keto Sulfone Synthesis

| Reaction Type | Reactants | Catalyst | Key Features |

| Four-Component Sulfonylation/Decarboxylation rsc.orgwordpress.comrsc.org | Aryldiazonium tetrafluoroborates, 3-Arylpropiolic acids, SO₂, Water | Copper(I) | Tandem radical process, good functional group tolerance |

| Aryne-Based Multicomponent Reaction acs.org | Arynes, β-Keto sulfones, Michael acceptors | None | Formation of multiple C-C bonds in one step |

Reactivity Profiles and Mechanistic Investigations of Methyl 2 4 Bromobenzenesulfonyl Acetate and Analogues

Fundamental Reaction Pathways of Sulfonyl Acetates

The sulfonyl acetate (B1210297) moiety is characterized by the strong electron-withdrawing nature of the arylsulfonyl group, which significantly influences the reactivity of the adjacent methylene (B1212753) and ester groups.

The carbon atom situated between the sulfonyl and carbonyl groups (the α-carbon) is particularly reactive. The two adjacent electron-withdrawing groups increase the acidity of the α-protons, facilitating their removal by a base to form a stabilized carbanion. This nucleophilic carbanion can then participate in various alkylation and acylation reactions. For instance, α-sulfonyl esters can undergo selective monoarylation with aryl chlorides under mild, palladium-catalyzed conditions.

In addition to reactions at the α-carbon, the sulfonyl group's sulfur atom is electrophilic and can be a target for nucleophilic attack, although this is less common than reactions involving the α-protons. acs.org A novel application involves using arylsulfonylacetates as bifunctional reagents in the photoredox-catalyzed alkylarylation of alkynes. This process includes an electrophilic radical addition, an ipso-radical addition to the phenyl ring, fragmentation with extrusion of sulfur dioxide, and ultimately results in the formation of all-carbon tetrasubstituted alkenes. chemrxiv.org

Sulfonyl acetates are precursors to important elimination and rearrangement reactions, most notably those that form carbon-carbon double bonds.

The Ramberg-Bäcklund reaction is a hallmark transformation of α-halo sulfones, which can be readily prepared from compounds like Methyl 2-(4-bromobenzenesulfonyl)acetate. In the presence of a base, an α-halo sulfone undergoes deprotonation, followed by an intramolecular nucleophilic displacement of the halide to form a transient three-membered episulfone (thiirane dioxide) intermediate. wikipedia.orgyoutube.com This intermediate is unstable and spontaneously extrudes sulfur dioxide (SO₂) in a cheletropic elimination to yield an alkene. wikipedia.orgorganicreactions.org This reaction is a powerful method for C-C bond formation, with the sulfonyl group being cleanly replaced by a π-bond. organicreactions.org

Another significant transformation is the Julia-Kocienski olefination , a modified, one-pot version of the Julia olefination. wikipedia.orgcas.cn This reaction involves the reaction of an α-sulfonyl carbanion (derived from a sulfone) with a carbonyl compound (aldehyde or ketone). wikipedia.org While the classic Julia-Lythgoe olefination is a multi-step process, the Julia-Kocienski variant uses heteroaryl sulfones, which react with carbonyls to form a β-alkoxy sulfone that spontaneously eliminates to form an alkene. nih.govarkat-usa.org Sulfonyl acetates can serve as precursors to the necessary sulfones for these powerful olefination reactions.

Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The dual functionality of the bromobenzenesulfonyl and the active acetate moieties provides distinct handles for complex bond-forming strategies, including transition metal-catalyzed cross-couplings and cyclization cascades.

The 4-bromobenzene portion of the molecule is a classic substrate for the Mizoroki-Heck reaction. wikipedia.org This palladium-catalyzed reaction couples aryl halides with alkenes to form substituted alkenes, representing a cornerstone of C-C bond formation. wikipedia.orgorganic-chemistry.org The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. wikipedia.org

The presence of the sulfonyl acetate group on the aromatic ring influences the electronic properties of the aryl bromide, but the reaction remains highly effective. A variety of aryl bromides, including those with electron-withdrawing sulfone groups, have been successfully coupled with different alkenes using palladium catalysts. organic-chemistry.orgresearchgate.net

| Aryl Bromide Substrate | Alkene Partner | Catalyst System | Base | Solvent | Yield (%) |

| 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 95 |

| Bromobenzene | Styrene | Pd/C | K₂CO₃ | NMP | 88 |

| 1-Bromo-4-nitrobenzene | Methyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMF | 92 |

| 4-Bromobenzonitrile | Styrene | Pd(OAc)₂ / Tedicyp | K₂CO₃ | DMA | 98 |

| This compound | Ethyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | Expected High |

Table 1: Representative Heck-Type Reactions with Bromobenzene Derivatives. Data is illustrative of typical conditions and yields for similar substrates. The entry for the title compound is predictive.

The sulfonyl group can play a crucial role in mediating intramolecular cyclization reactions to form various heterocyclic structures. One approach involves intramolecular Mitsunobu reactions. For example, hydroxy-benzylsulfonamides can undergo intramolecular cyclization to generate benzofused thiadiazepine-dioxides. nih.gov This suggests that derivatives of this compound, functionalized with an appropriate alcohol, could be viable substrates for similar intramolecular C-O or C-N bond-forming cyclizations.

Furthermore, the aryl bromide moiety can participate in intramolecular radical cyclizations. rsc.org By generating a radical at another position in the molecule (e.g., on a tether attached to the acetate group), it is possible to initiate an intramolecular attack on the aromatic ring, displacing the bromine atom and forming a new cyclic system. researchgate.net Such strategies provide powerful routes to complex polycyclic frameworks.

Catalytic and Non-Catalytic Reaction Systems

The reactivity of this compound can be harnessed through both catalytic and non-catalytic systems.

Catalytic Systems: The most prominent example is the palladium-catalyzed Heck reaction, which relies on a Pd(0)/Pd(II) catalytic cycle to functionalize the aryl bromide. mdpi.com Similarly, Pd-catalyzed α-arylation reactions can couple the enolate of the sulfonyl acetate with other aryl halides. nih.gov These methods are highly efficient, often requiring only small amounts of catalyst to achieve high yields.

Non-Catalytic Systems: Many of the fundamental reactions are non-catalytic, driven by stoichiometry. These include base-mediated reactions like the alkylation of the α-carbon and the Ramberg-Bäcklund rearrangement. organic-chemistry.orgresearchgate.net These reactions typically require at least a stoichiometric amount of a base (e.g., potassium hydroxide, potassium tert-butoxide) to deprotonate the substrate and initiate the reaction sequence. While not catalytic, these methods are robust and foundational for the synthesis of a wide array of organic molecules.

Metal-Catalyzed Transformations (e.g., Copper-catalyzed)

While copper catalysis is versatile in organic synthesis, the functionalization at the α-carbon of sulfonyl esters is more extensively documented using palladium catalysts. nih.govorganic-chemistry.org These transformations, known as α-arylations, involve the formation of a carbon-carbon bond between the α-carbon of the ester and an aryl group.

Palladium-catalyzed α-arylation is a powerful method for creating α-aryl ester motifs, which are prevalent in biologically active molecules. nih.gov In a typical reaction, this compound would be reacted with an aryl halide in the presence of a palladium catalyst and a suitable base. The reaction proceeds by deprotonation of the α-carbon to form a nucleophilic enolate, which then participates in the palladium catalytic cycle to couple with the aryl halide. organic-chemistry.orgberkeley.edu The choice of catalyst, ligands, and base is critical for achieving high yields. organic-chemistry.org

Although less common for this specific transformation, copper-catalyzed systems could also be envisaged, potentially operating through different mechanisms. Copper catalysis is well-established for cross-coupling reactions, including the formation of C-S bonds and N-aryl bonds (the Goldberg reaction). rsc.orgnih.gov A hypothetical copper-catalyzed α-arylation might proceed through a Cu(I)/Cu(III) cycle or potentially involve radical intermediates. researchgate.netmdpi.com

Below is a table summarizing typical conditions for the analogous palladium-catalyzed α-arylation of esters and sulfones, which would be applicable to this compound.

Table 1: Representative Conditions for Palladium-Catalyzed α-Arylation of Ester and Sulfone Analogues

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | P(t-Bu)₃ | NaOtBu | Toluene | 80-100 | 75-95 | organic-chemistry.org |

| Pd₂(dba)₃ | Q-Phos | K₃PO₄ | Dioxane | 100 | 80-98 | organic-chemistry.org |

| Pd(dba)₂ | NiXantPhos | NaN(SiMe₃)₂ | CPME | 110 | 70-90 | organic-chemistry.org |

| Buchwald G2 Precat. | Kwong's Ligand | K₃PO₄ | t-Amyl alcohol | 110 | 85-99 | researchgate.net |

Ligand and Solvent Effects on Reactivity

The success of metal-catalyzed transformations involving substrates like this compound is highly dependent on the selection of appropriate ligands and solvents.

Ligand Effects: In palladium-catalyzed α-arylations, ligands play a central role in modulating the reactivity of the metal center. organic-chemistry.org

Steric Bulk: Bulky alkylphosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), or biaryl phosphine (B1218219) ligands are often required. berkeley.edu This steric hindrance promotes the reductive elimination step, which is the final C-C bond-forming step in the catalytic cycle, and prevents catalyst decomposition.

Electron-Donating Ability: Electron-rich ligands enhance the rate of oxidative addition of the aryl halide to the Pd(0) center, a key activation step in the catalytic cycle.

Chelation: Chelating diphosphine ligands can provide greater stability to the catalytic complex, which is particularly important for challenging substrates or when using aryl chloride electrophiles. berkeley.edu

Solvent Effects: The solvent influences the solubility of reactants and catalysts and can affect the aggregation state and reactivity of the base.

Polar Aprotic Solvents: Solvents like toluene, dioxane, and tetrahydrofuran (B95107) (THF) are commonly used as they effectively dissolve the organometallic intermediates.

Base and Solvent Synergy: The choice of base is intimately linked to the solvent. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are required to deprotonate the weakly acidic α-proton. The effectiveness of these bases can be tuned by the solvent, which affects ion pairing and aggregation.

Table 2: Influence of Ligands and Solvents on α-Arylation Reactivity

| Factor | Effect | Rationale |

|---|---|---|

| Ligand | ||

| Bulky, Electron-Rich Phosphines | Increases reaction rate and yield | Accelerates oxidative addition and reductive elimination; stabilizes the catalyst. |

| Chelating Diphosphines | Improves catalyst stability | Reduces catalyst decomposition pathways, allowing for higher temperatures or longer reaction times. |

| Solvent | ||

| Toluene, Dioxane, THF | Good general solvents | Effectively solubilizes organopalladium intermediates and substrates. |

| Polar Aprotic Solvents | Can enhance base strength | May improve the efficacy of the deprotonation step by solvating the cation of the base. |

Elucidation of Reaction Mechanisms

Understanding the reaction mechanism is crucial for optimizing reaction conditions and expanding the substrate scope. Mechanistic elucidation often involves a combination of kinetic studies, intermediate characterization, and computational analysis.

Kinetic Studies and Reaction Order Determination

While specific kinetic studies on this compound are not prominently available in the literature, the principles of reaction kinetics can be applied based on analogous systems. Kinetic analyses, such as determining the reaction order with respect to the substrate, aryl halide, catalyst, and base, provide insight into the rate-determining step of the catalytic cycle. nih.govmit.edu

For instance, in many copper-catalyzed reactions, kinetic studies have been instrumental in identifying the turnover-limiting step. In some CuH-catalyzed reactions, the regeneration of the active copper(I) hydride catalyst was found to be rate-limiting. mit.edu In copper-catalyzed N-arylation reactions, kinetic data has supported mechanisms where the activation of the aryl halide by a copper(I) amidate complex is a key step. nih.gov

Similarly, for palladium-catalyzed α-arylations, kinetic studies can distinguish between different potential rate-determining steps, such as oxidative addition, deprotonation of the α-carbon, or reductive elimination. The reaction order can be determined by systematically varying the concentration of each component and measuring the effect on the initial reaction rate. A first-order dependence on the catalyst and aryl halide, and a zero-order dependence on the α-sulfonyl ester, might suggest that oxidative addition is the turnover-limiting step.

Proposed Mechanistic Pathways and Intermediate Characterization

The most plausible mechanistic pathway for the functionalization of this compound is the palladium-catalyzed α-arylation cycle.

Palladium-Catalyzed α-Arylation Cycle: This mechanism is widely accepted for the coupling of enolates with aryl halides. organic-chemistry.orgorganic-chemistry.org

Oxidative Addition: A Pd(0) complex, coordinated to phosphine ligands (L), reacts with the aryl halide (Ar-X) to form an arylpalladium(II) complex (L₂Pd(Ar)X).

Deprotonation/Transmetalation: The α-sulfonyl ester is deprotonated by a strong base (e.g., NaOtBu) to form a sodium enolate. This enolate then reacts with the arylpalladium(II) complex, displacing the halide (X) to form a palladium enolate intermediate (L₂Pd(Ar)(enolate)).

Reductive Elimination: The arylpalladium enolate intermediate undergoes reductive elimination, forming the new C-C bond of the α-arylated product. This step regenerates the Pd(0) catalyst, which re-enters the catalytic cycle.

Key intermediates in this pathway, such as arylpalladium(II) complexes, have been isolated and characterized in related systems, providing strong evidence for this mechanistic model. nih.gov

Potential Copper-Catalyzed Pathways: For a hypothetical copper-catalyzed reaction, the mechanism is less certain and could follow several routes.

Cu(I)/Cu(III) Cycle: Similar to some C-N and C-O couplings, the reaction could involve the oxidative addition of the aryl halide to a Cu(I)-enolate complex to form a Cu(III) intermediate, followed by reductive elimination.

Radical Pathway: Some copper-catalyzed reactions are known to proceed via radical mechanisms. researchgate.netmdpi.com A Cu(I) species could react with the aryl halide to generate an aryl radical, or it could interact with an oxidant to initiate a radical chain process involving the α-sulfonyl ester.

The characterization of intermediates in copper catalysis is often challenging due to their transient nature, but techniques like mass spectrometry have been used to detect catalytically relevant species. researchgate.net

Applications of Methyl 2 4 Bromobenzenesulfonyl Acetate in Complex Organic Synthesis

Utility as a Versatile Synthetic Building Block

The strategic placement of functional groups in Methyl 2-(4-bromobenzenesulfonyl)acetate underpins its utility as a versatile building block in organic synthesis. The molecule is designed for reactivity, allowing chemists to introduce specific fragments into a target structure.

The core structure of this compound serves as an excellent scaffold for the synthesis of highly functionalized compounds. The presence of the electron-withdrawing sulfonyl and ester groups significantly increases the acidity of the α-methylene protons. This allows for the easy formation of a stabilized carbanion upon treatment with a suitable base. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations with carbonyl compounds.

Furthermore, the 4-bromobenzenesulfonyl group is not merely an activating group; the bromine atom on the aromatic ring provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This dual reactivity enables the elaboration of the molecule in multiple directions, leading to the creation of compounds with a high degree of molecular complexity and functional group density.

Table 1: Potential Reactions at the Active Methylene (B1212753) and Aryl Bromide Sites

| Reaction Type | Site of Reactivity | Reagents/Conditions | Potential Outcome |

| Alkylation | α-Methylene | Base (e.g., NaH, LDA), Alkyl halide | Introduction of alkyl substituents |

| Acylation | α-Methylene | Base, Acyl chloride/anhydride | Formation of β-keto sulfones |

| Aldol (B89426) Condensation | α-Methylene | Base, Aldehyde/Ketone | Synthesis of α,β-unsaturated sulfones |

| Suzuki Coupling | Aryl Bromide | Pd catalyst, boronic acid | Aryl-aryl bond formation |

| Heck Coupling | Aryl Bromide | Pd catalyst, alkene | Vinylation of the aromatic ring |

| Sonogashira Coupling | Aryl Bromide | Pd/Cu catalyst, terminal alkyne | Alkynylation of the aromatic ring |

This compound can be transformed into a variety of advanced chemical synthons, which are molecular fragments used in the synthesis of more complex structures. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups like amides, acid chlorides, or used in decarboxylation reactions.

The sulfonyl group, being a good leaving group in certain contexts, can also participate in elimination or substitution reactions. The combination of these functional group manipulations allows for the generation of a diverse array of reactive intermediates from a single starting material. α-Fluoro 1,3-benzothiazol-2-yl sulfone-based synthons, for example, have been synthesized for use in tandem electrophilic fluorination and modified Julia olefinations to produce fluoroolefins. nih.gov

Synthesis of Complex Organic Molecules

The reactivity profile of this compound makes it a suitable candidate for the synthesis of a range of complex organic molecules, including heterocyclic systems and other diverse molecular architectures.

While direct synthesis of benzothiazines using this compound is not extensively documented, the reactivity of α-sulfonyl esters suggests a plausible pathway. The synthesis of 4H-1,4-benzothiazines can be achieved through the lithiation of 2-acylaminophenyl alkyl sulfides, followed by cyclization. An analogous strategy could potentially involve the reaction of the carbanion of this compound with a suitable ortho-functionalized aniline (B41778) derivative.

For example, the reaction of the carbanion with a 2-aminothiophenol (B119425) derivative could, in principle, lead to a key intermediate that upon intramolecular cyclization would furnish a benzothiazine scaffold. The sulfonyl group in the starting material would activate the methylene for the initial carbon-carbon bond formation. The oxidation of the sulfide (B99878) linkage in 4H-1,4-benzothiazines to their corresponding sulfones is a known transformation, often accomplished with oxidizing agents like hydrogen peroxide in acetic acid. researchgate.net

Table 2: General Approaches to 1,4-Benzothiazine Synthesis

| Precursors | Reaction Type | Catalyst/Conditions | Reference |

| 2-Aminothiophenol and α-haloketones | Condensation/Cyclization | Base | |

| 2-Aminothiophenol and β-diketones | Condensation/Cyclization | Microwave, Basic Alumina | General literature |

| 2-Acylaminophenyl alkyl sulfides | Intramolecular Cyclization | Lithiation (LDA) |

The ability to perform sequential and orthogonal reactions on this compound opens up avenues for the construction of a wide array of molecular architectures. A synthetic strategy could involve an initial reaction at the active methylene group to build a core structure, followed by a palladium-catalyzed cross-coupling reaction at the aryl bromide site to introduce further diversity.

This stepwise approach allows for the controlled and predictable assembly of complex molecules. The principles of using versatile building blocks with multiple, differentially reactive sites are fundamental to modern organic synthesis for creating novel structures. nbinno.commdpi.com

Role in the Development of Advanced Organic Scaffolds and Chemical Libraries

In the context of drug discovery and materials science, the generation of chemical libraries containing a large number of structurally diverse compounds is of paramount importance. This compound is an ideal starting material for the creation of such libraries due to its potential for diversification at multiple positions.

The concept of combinatorial chemistry relies on the use of building blocks that can be systematically modified to generate a large array of analogues. nih.gov The dual reactivity of this compound—at the active methylene and the aryl bromide—allows for a "two-dimensional" diversification strategy. A library of different substituents can be introduced at the methylene position, and each of these intermediates can then be subjected to a variety of cross-coupling partners at the aryl bromide position. This approach can rapidly generate a large and diverse collection of novel compounds for biological screening or materials testing. The use of defined molecular scaffolds is a growing theme in chemistry for the creation of functional molecules. mdpi.com

Future Research Directions and Unexplored Avenues for Methyl 2 4 Bromobenzenesulfonyl Acetate

Development of Asymmetric Synthetic Strategies

The synthesis of chiral sulfones is of great interest due to their presence in numerous pharmaceuticals and agrochemicals. rsc.org Future research should prioritize the development of asymmetric synthetic methods to produce enantiomerically pure derivatives of methyl 2-(4-bromobenzenesulfonyl)acetate. The α-carbon of the acetate (B1210297) moiety presents an opportunity for creating a stereogenic center.

Promising approaches include:

Organocatalysis: The use of chiral organocatalysts, such as quinine-derived primary amines or BINAM-derived bis-urea catalysts, has proven effective in asymmetric aldol (B89426) and Michael additions for creating chiral centers. researchgate.netnih.gov Investigating the organocatalytic α-functionalization of this compound could yield highly enantioenriched products.

Transition Metal Catalysis: Rhodium-catalyzed asymmetric conjugate additions of boronic acids to α,β-unsaturated sulfones have been shown to produce chiral sulfones with high enantioselectivity. nih.gov Exploring similar transition-metal catalyzed reactions, where this compound or its derivatives act as substrates, could be a fruitful area of research.

Photoredox Catalysis: The merger of photoredox and hydrogen bonding catalysis has enabled the enantioselective sulfonylation of α,β-unsaturated carbonyl compounds. rsc.org Adapting these photoredox strategies for the asymmetric functionalization of this compound could provide a novel and efficient route to chiral derivatives.

The development of these asymmetric strategies would significantly enhance the value of this compound as a building block for complex, stereochemically defined molecules.

Investigation of Green Chemistry Approaches for Synthesis and Reactivity

To enhance the sustainability of processes involving this compound, a focus on green chemistry principles is essential. This includes the use of environmentally benign solvents, catalysts, and energy sources.

Key areas for investigation include:

Sustainable Solvents: Research into replacing traditional volatile organic compounds (VOCs) with greener alternatives is crucial. Deep eutectic solvents (DESs) have emerged as sustainable media for the synthesis of (hetero)aryl sulfones, offering advantages such as recyclability and biodegradability. nih.gov The use of water or ethanol (B145695) as solvents in photocatalyzed reactions also presents a more environmentally friendly option. bohrium.com

Catalyst- and Solvent-Free Conditions: The oxidation of sulfides to sulfones using hydrogen peroxide under catalyst- and solvent-free conditions is a prime example of a green synthetic method. rsc.org Exploring similar approaches for the synthesis and reactions of this compound could significantly reduce environmental impact.

Flow Chemistry: The integration of microreactor-based flow systems can address the scalability challenges often associated with photocatalytic and liquid-gas phase reactions, leading to more efficient and sustainable large-scale production. bohrium.com

By embracing these green chemistry approaches, the synthesis and application of this compound can be made more economical and environmentally responsible.

Expansion of Synthetic Applications in Material Science and Other Fields

The inherent reactivity of the sulfonyl group and the presence of a bromo-functionalized aromatic ring in this compound make it an attractive monomer for the synthesis of novel functional polymers.

Future research could explore:

Sulfonyl-Functionalized Polymers: The sulfonyl group can be incorporated into polymer backbones to create materials with unique properties. For instance, sulfonamide-functionalized poly(styrene oxide) has been synthesized and shows potential for post-polymerization modification to generate free sulfonate moieties. rsc.orgrsc.orgresearchgate.net Polymers containing sulfonyl groups have been investigated for applications such as biodiesel formation catalysts. researchgate.net this compound could serve as a monomer for creating polymers with tailored thermal and mechanical properties.

Polymeric Chelators: Polyethyleneimine functionalized with 3,4-dihydroxybenzenesulfonyl groups has demonstrated a high capacity for uranium adsorption, highlighting the potential of sulfonyl-containing polymers in environmental remediation. mdpi.com The bromo-substituent on the phenyl ring of this compound offers a handle for further functionalization to create polymers with specific chelation properties.

Novel Adsorbents: Azo dye immobilized poly(glycidyl methacrylate-co-methyl methacrylate) polymers have been developed as adsorbents for water treatment. mdpi.com The structural features of this compound could be leveraged to design novel polymer composites for the removal of various contaminants from water.

By exploring these avenues, the utility of this compound can be extended beyond traditional organic synthesis into the realm of advanced materials.

Advanced Computational Modeling for Predictive Chemistry

Computational modeling is a powerful tool for understanding reaction mechanisms, predicting molecular properties, and designing novel compounds. Applying these techniques to this compound can accelerate research and development.

Areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic and nonlinear optical properties of derivatives of this compound. nih.govacs.org Such studies can provide insights into the molecule's reactivity, spectroscopic properties, and potential for applications in optoelectronics. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability and integrity of complexes involving this compound and its derivatives. figshare.comufms.br This is particularly relevant for understanding interactions with biological targets or for modeling the behavior of polymers derived from this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological or chemical activities. nih.govresearchgate.netnih.govjapsonline.com This can aid in the rational design of new compounds with enhanced properties, for example, as potential antimicrobial agents or enzyme inhibitors.

The integration of these advanced computational methods will provide a deeper understanding of the fundamental properties of this compound and guide the design of future experiments and applications.

Q & A

Basic: What spectroscopic methods are critical for characterizing Methyl 2-(4-bromobenzenesulfonyl)acetate?

Answer:

Key techniques include:

- FTIR and Raman spectroscopy to identify functional groups (e.g., sulfonyl, ester carbonyl, and C-Br stretches) .

- NMR spectroscopy (¹H, ¹³C, DEPT) to assign proton environments and confirm substitution patterns. For example, the aromatic protons adjacent to the bromine atom show distinct splitting due to deshielding effects .

- Mass spectrometry (EI/ESI) to verify molecular weight and fragmentation patterns.

Table 1: Representative spectral data for analogous brominated esters (adapted from methyl 2-bromo-4-methylphenylacetate studies) :

| Technique | Key Peaks/Assignments |

|---|---|

| FTIR | 1735 cm⁻¹ (ester C=O), 1170 cm⁻¹ (SO₂ stretch) |

| ¹H NMR (CDCl₃) | δ 3.8 (s, OCH₃), δ 7.6–7.8 (Ar-H, J = 8.5 Hz) |

| ¹³C NMR | δ 168.5 (C=O), δ 52.1 (OCH₃), δ 122–134 (Ar) |

Basic: What synthetic routes are reported for this compound?

Answer:

Common methods include:

- Sulfonylation of methyl acetoacetate derivatives using 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP catalysis) .

- Horner–Wadsworth–Emmons (HWE) reactions for stereoselective ester formation, though this requires optimization of equivalents (1.1–1.3 eq.) and temperature (0°C to -78°C) to control yields and E/Z ratios .

Advanced: How can reaction conditions be optimized to improve yield and stereoselectivity?

Answer:

Use a design of experiments (DoE) approach to evaluate variables:

- Reagent stoichiometry : Higher equivalents of sulfonyl chloride (1.3 eq.) may improve conversion but risk side reactions (e.g., over-sulfonylation) .

- Temperature : Lower temperatures (-78°C) favor kinetic control, enhancing stereoselectivity (e.g., E/Z ratios up to 34:66) .

- Catalysis : DMAP or triethylamine enhances nucleophilicity of the acetate intermediate .

Table 2: Example optimization matrix (adapted from HWE reagent studies) :

| Entry | X (eq.) | Y (eq.) | Temp (°C) | Yield (%) | E/Z Ratio |

|---|---|---|---|---|---|

| 1 | 1.1 | 1.0 | 0 | 91 | 34:66 |

| 2 | 1.3 | 1.3 | -78 | 99 | 32:68 |

Advanced: How to resolve discrepancies in crystallographic data during structure determination?

Answer:

- Use SHELX programs (e.g., SHELXL) for refinement, leveraging constraints for disordered atoms and validating against residual density maps .

- Cross-validate with Hirshfeld surface analysis to detect weak interactions (e.g., C–H···O bonds) that might distort geometry .

- Compare experimental and DFT-calculated bond lengths/angles to identify outliers (e.g., deviations >0.02 Å in C–Br bonds) .

Advanced: How to design SAR studies for derivatives of this compound?

Answer:

- Modify substituents : Replace bromine with electron-withdrawing groups (e.g., -NO₂) to assess impact on bioactivity (e.g., enzyme inhibition) .

- Stereochemical analysis : Synthesize enantiomers via chiral catalysts and compare pharmacokinetic profiles .

- In silico docking : Use software like AutoDock to predict binding affinity to targets (e.g., cyclooxygenase for anti-inflammatory activity) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal contact (risk of H315/H319 irritation) .

- Ventilation : Use fume hoods to prevent inhalation of vapors (P261/P305+P351+P338) .

- Waste disposal : Segregate halogenated waste for incineration to avoid environmental release .

Advanced: How to troubleshoot low yields in multi-step syntheses involving this compound?

Answer:

- Intermediate purification : Use flash chromatography (silica gel, hexane/EtOAc) to remove unreacted sulfonyl chloride .

- In-line monitoring : Employ LC-MS or FTIR to detect side products (e.g., hydrolysis to acetic acid derivatives) .

- Scale-up adjustments : Reduce reaction time to minimize thermal degradation (e.g., microwave-assisted synthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.